Methyl 2-benzylisoindoline-4-carboxylate
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Overview
Description
Methyl 2-benzylisoindoline-4-carboxylate: is a chemical compound with the molecular formula C17H17NO2. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-benzylisoindoline-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with methyl 2,3-bis(bromomethyl)benzoate. The reaction is typically carried out in the presence of sodium hydroxide and tetrabutylammonium chloride in water at room temperature for 18 hours. The product is then purified using flash chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-benzylisoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-benzylisoindoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the production of polymers, dyes, and other industrial materials
Mechanism of Action
The mechanism of action of methyl 2-benzylisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-benzylisoindoline-4-carboxylate: shares structural similarities with other isoindoline derivatives, such as methyl 2-benzylisoindoline-3-carboxylate and methyl 2-benzylisoindoline-5-carboxylate.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol also share some structural features and biological activities with this compound
Uniqueness: this compound is unique due to its specific substitution pattern on the isoindoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-benzyl-1,3-dihydroisoindole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-17(19)15-9-5-8-14-11-18(12-16(14)15)10-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPYECPVZOQQQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CN(C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600391 |
Source
|
Record name | Methyl 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-92-7 |
Source
|
Record name | Methyl 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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